molecular formula C12H12N2S4 B14625124 3,4,5,6-Tetrakis(methylsulfanyl)benzene-1,2-dicarbonitrile CAS No. 56266-93-4

3,4,5,6-Tetrakis(methylsulfanyl)benzene-1,2-dicarbonitrile

Cat. No.: B14625124
CAS No.: 56266-93-4
M. Wt: 312.5 g/mol
InChI Key: ZAWNXABTNGTXKM-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrakis(methylsulfanyl)benzene-1,2-dicarbonitrile is an organic compound characterized by the presence of four methylsulfanyl groups attached to a benzene ring, along with two nitrile groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-Tetrakis(methylsulfanyl)benzene-1,2-dicarbonitrile typically involves the introduction of methylsulfanyl groups onto a benzene ring followed by the addition of nitrile groups. One common method involves the use of a multi-step synthesis process, starting with a benzene derivative and introducing the methylsulfanyl groups through nucleophilic substitution reactions. The nitrile groups can then be added using cyanation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetrakis(methylsulfanyl)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4,5,6-Tetrakis(methylsulfanyl)benzene-1,2-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrakis(methylsulfanyl)benzene-1,2-dicarbonitrile involves its interaction with various molecular targets and pathways. The methylsulfanyl groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The nitrile groups can interact with enzymes and receptors, potentially modulating their activity. The compound’s overall effects are determined by the specific context and conditions of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5,6-Tetrakis(methylsulfanyl)benzene-1,2-dicarbonitrile is unique due to the presence of methylsulfanyl groups, which impart distinct redox properties and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring specific redox behavior and chemical stability .

Properties

CAS No.

56266-93-4

Molecular Formula

C12H12N2S4

Molecular Weight

312.5 g/mol

IUPAC Name

3,4,5,6-tetrakis(methylsulfanyl)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C12H12N2S4/c1-15-9-7(5-13)8(6-14)10(16-2)12(18-4)11(9)17-3/h1-4H3

InChI Key

ZAWNXABTNGTXKM-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=C(C(=C1C#N)C#N)SC)SC)SC

Origin of Product

United States

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